N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
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Overview
Description
N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The triazole ring is then functionalized with a phenyl group.
The next step involves the introduction of the thioether linkage. This can be achieved by reacting the triazole derivative with a thiol compound under suitable conditions, such as in the presence of a base like sodium hydride. Finally, the benzyl and phenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the triazole ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction could yield different triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound could be used in studies to understand the interactions of triazole derivatives with biological systems, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-benzyl-2-((4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-benzyl-2-((4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
What sets N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide apart from similar compounds is its specific substitution pattern and the presence of both benzyl and phenyl groups, which could confer unique biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-3-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c29-22(25-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)30-24-26-23(27-28-24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHQKGAELZPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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